

Synthesis and Chemical Properties of Aniolac (RS37326): A Technical Guide

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Compound of Interest

Compound Name: Aniolac

Cat. No.: B1665505

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Abstract

Aniolac, also known as RS37326, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrolizine carboxylic acid class. Like other NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. This technical guide provides a comprehensive overview of the synthesis of **Aniolac**, its chemical properties, and its mechanism of action. The information is intended to support researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of Aniolac (RS37326)

Aniolac is a racemic mixture with the chemical formula $C_{16}H_{15}NO_4$.^[1] Its IUPAC name is 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. The fundamental physicochemical properties of **Aniolac** are summarized in the table below.

Property	Value	Source
IUPAC Name	5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid	MedKoo Biosciences
Synonyms	RS-37326, RS 37326	MedKoo Biosciences
Molecular Formula	C ₁₆ H ₁₅ NO ₄	[1]
Molecular Weight	285.29 g/mol	ChemicalBook
Appearance	Solid	MedchemExpress
Color	Off-white to light brown	MedchemExpress
Boiling Point (Predicted)	532.6±50.0 °C	ChemicalBook
pKa (Predicted)	4.27±0.20	ChemicalBook
Solubility	Soluble in DMSO	MedKoo Biosciences

Synthesis of Anirolac (RS37326)

The synthesis of **Anirolac**, a 5-aroyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, can be achieved through a multi-step process. While a specific, detailed protocol for **Anirolac** is not readily available in published literature, a robust synthetic route can be constructed based on the well-documented synthesis of its close structural analog, Ketorolac, and related compounds. The general strategy involves the preparation of a key intermediate, 2-(4-methoxybenzoyl)pyrrole, followed by the construction of the pyrrolizine ring system and subsequent functional group manipulations.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-(4-methoxybenzoyl)pyrrole (Intermediate 1)

This step involves the Friedel-Crafts acylation of pyrrole with 4-methoxybenzoyl chloride.

- Reactants: Pyrrole, 4-methoxybenzoyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

- Procedure:
 - To a solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), add the Lewis acid catalyst portion-wise at a low temperature (0-5 °C) under an inert atmosphere.
 - Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture.
 - Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
 - Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
 - Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield 2-(4-methoxybenzoyl)pyrrole.

Step 2: Synthesis of Diethyl 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate 2)

This step involves the construction of the pyrrolizine ring system.

- Reactants: 2-(4-methoxybenzoyl)pyrrole (Intermediate 1), diethyl 2-(bromomethyl)acrylate.
- Procedure:
 - React Intermediate 1 with a suitable reagent to form a pyrrole-N-acetic acid ester derivative.
 - Subsequent intramolecular cyclization, potentially via a Dieckmann condensation or a similar method, would form the pyrrolizine core. A more direct approach, as suggested by patents for related compounds, involves the reaction of the 2-arylpyrrole with a suitable C4-building block. For instance, reaction with diethyl 2-(bromomethyl)acrylate in the presence of a base can lead to the formation of the pyrrolizine dicarboxylate.

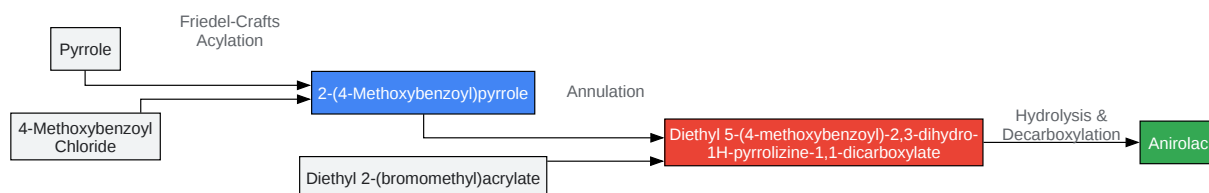
- The reaction mixture is typically heated in a suitable solvent until the starting material is consumed.
- After cooling, the product is isolated by extraction and purified by chromatography.

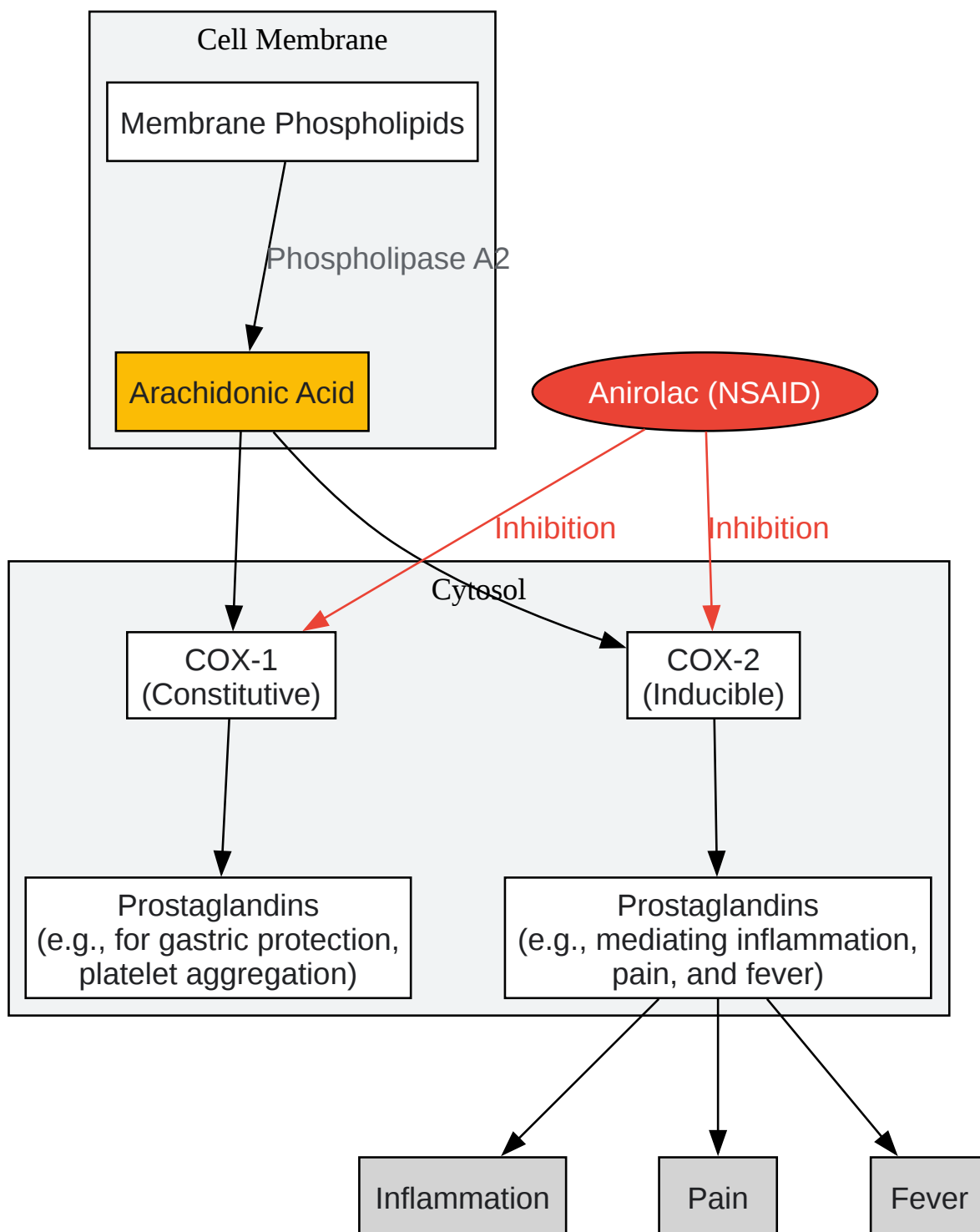
Step 3: Synthesis of **Anirolac**

This final step involves the hydrolysis and decarboxylation of the dicarboxylate intermediate.

- Reactants: Diethyl 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate 2), a strong base (e.g., sodium hydroxide), and a strong acid (e.g., hydrochloric acid).
- Procedure:
 - Treat Intermediate 2 with an aqueous solution of a strong base (e.g., 20% sodium hydroxide) and heat the mixture to reflux to facilitate the hydrolysis of the ester groups.
 - After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify it with a strong acid (e.g., concentrated hydrochloric acid).
 - The acidification will induce the decarboxylation of the resulting dicarboxylic acid to yield **Anirolac**.
 - The precipitated solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Logical Workflow for Anirolac Synthesis





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References

- 1. [newdrugapprovals.org](https://www.newdrugapprovals.org) [[newdrugapprovals.org](https://www.newdrugapprovals.org)]
- To cite this document: BenchChem. [Synthesis and Chemical Properties of Aniolac (RS37326): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665505#synthesis-and-chemical-properties-of-aniolac-rs37326>]

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